

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Nocodazole

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Compound of Interest

Compound Name: Nocodazole

Cat. No.: B1683961

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Introduction

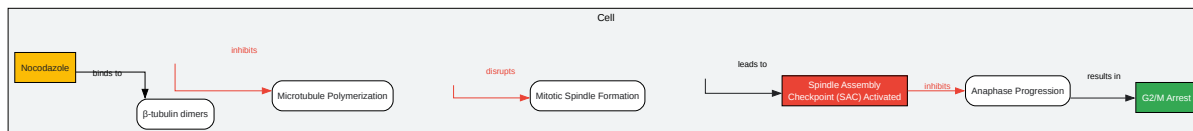
Nocodazole is a reversible, antimitotic agent that disrupts the polymerization of microtubules. [1][2] By binding to β -tubulin, it interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. [1] This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase. [3][4] This property makes **nocodazole** a valuable tool for synchronizing cell populations in G2/M, which is essential for studying cell cycle-dependent processes, developing anticancer therapeutics, and enhancing the efficiency of genome editing techniques. [1][5]

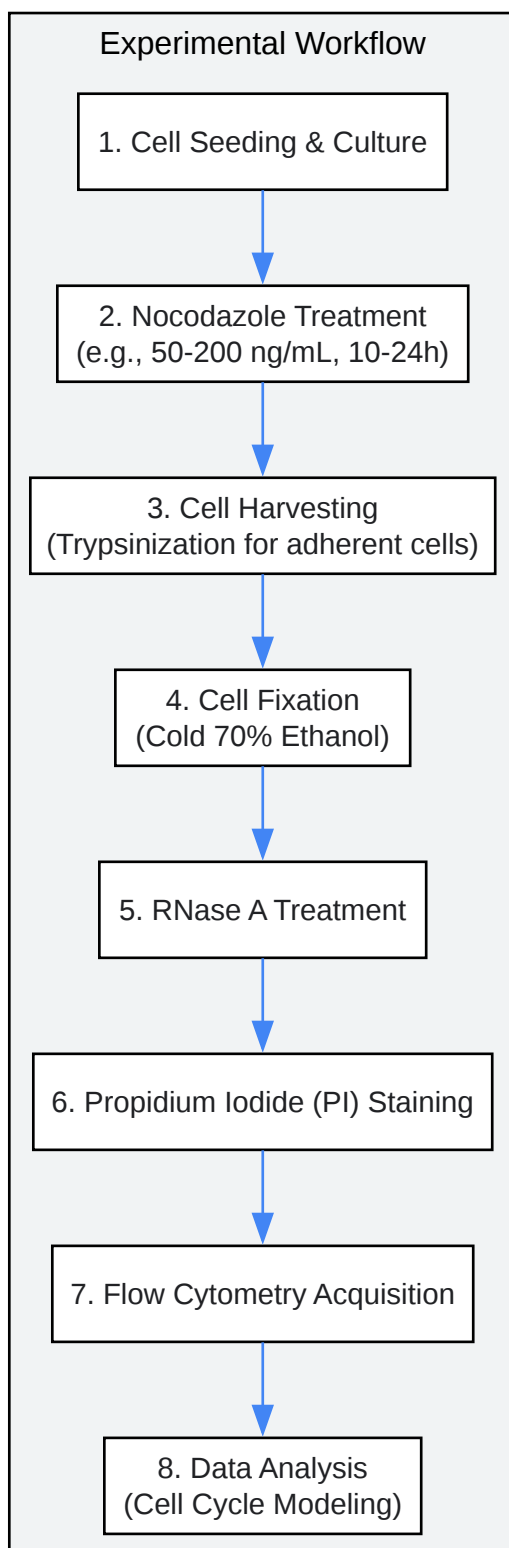
Flow cytometry is a powerful technique for analyzing the cell cycle by quantifying the DNA content of individual cells. [6][7] Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically intercalates into the DNA. [8] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). [7] This application note provides a comprehensive protocol for treating cells with **nocodazole** to induce G2/M arrest and subsequently analyzing the cell cycle distribution using flow cytometry.

Mechanism of Nocodazole-Induced G2/M Arrest

Nocodazole exerts its effect by depolymerizing microtubules. [9] This prevents the formation of a functional mitotic spindle, which is necessary to properly align and segregate chromosomes. The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that

monitors the attachment of microtubules to kinetochores on the chromosomes. When unattached kinetochores are detected due to microtubule disruption by **nocodazole**, the SAC is activated.[3] This activation prevents the onset of anaphase, thereby arresting the cells in a prometaphase-like state with a G2/M DNA content.[3]





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